(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
4-hydroxy-2-(4-iodophenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO5/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(21)8-6-13)22(10-3-11-26-2)20(25)19(16)24/h4-9,17,24H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBJBMMILIWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)I)CCCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 5-methylfuran-2-carbaldehyde, 4-iodoaniline, and 3-methoxypropylamine. The synthetic route may involve:
Condensation Reaction: Combining 5-methylfuran-2-carbaldehyde with 4-iodoaniline under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 3-methoxypropylamine in the presence of a suitable catalyst to form the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the hydroxy group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated pyrrolidine derivative.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Material Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Research: Study of its reactivity and use as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenyl-1-(3-methoxypropyl)pyrrolidine-2,3-dione: Similar structure but lacks the iodine atom.
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-chlorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and biological activity due to its larger atomic size and ability to participate in halogen bonding.
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, antioxidant, and DNA interaction properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHINO
- Molecular Weight : 392.23 g/mol
The presence of the furan ring and the iodophenyl group suggests potential interactions with biological targets, which may lead to various therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds with furan and iodophenyl moieties. For instance, compounds with structural similarities have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range between 64 to 256 µg/mL, with notable effectiveness against Staphylococcus aureus and Enterococcus faecalis .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 64 |
| Candida albicans | 128 |
| Pseudomonas aeruginosa | 256 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that as the concentration of the compound increased, its ability to scavenge free radicals also improved significantly. This is critical in mitigating oxidative stress-related cellular damage .
DNA Interaction Studies
The interaction of this compound with DNA has been investigated using UV-Vis spectroscopy. The results demonstrated that the compound binds to calf thymus DNA (CT-DNA), suggesting potential applications in cancer therapy by targeting DNA integrity. The binding affinity was attributed to electrostatic interactions between the positively charged regions of the compound and the negatively charged phosphate backbone of DNA .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related compounds highlighted their efficacy against various pathogens, emphasizing the importance of structural features such as halogen substitution in enhancing antimicrobial properties .
- Antioxidant Mechanisms : Research has shown that compounds with furan rings exhibit strong antioxidant properties due to their ability to donate hydrogen atoms or electrons, thus neutralizing free radicals. The tested compound demonstrated superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
- DNA Cleavage Activity : The compound was found to induce cleavage in plasmid DNA under oxidative conditions, which could be beneficial for developing novel chemotherapeutic agents targeting cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
